6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-chloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-25-18-5-3-2-4-17(18)23-10-8-22(9-11-23)14-16-12-21-19-7-6-15(20)13-24(16)19/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNESTILGDDHYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CN=C4N3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142170 | |
| Record name | 6-Chloro-3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-95-7 | |
| Record name | 6-Chloro-3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functionalization via Nucleophilic Substitution
The bromine atom at position 3 serves as a leaving group for nucleophilic substitution. Introducing the piperazinomethyl moiety requires pre-synthesis of 4-(2-methoxyphenyl)piperazine. Patent literature describes piperazine derivative synthesis through reductive amination or cyclization of ethanolamine precursors. For instance, 1-(2-methoxyphenyl)piperazine can be synthesized via hydrogenation of N-(2-methoxyphenyl)ethylenediamine using nickel-based catalysts, though cost-effective alternatives employing aluminum hydrides have been proposed.
Coupling the piperazine derivative to the brominated core involves a two-step process:
- Mannich Reaction : Condensation of 6-chloro-3-bromo-imidazo[1,2-a]pyridine with formaldehyde and 4-(2-methoxyphenyl)piperazine in methanol under reflux forms the methylene bridge. This method, adapted from benzoxazolone synthesis, achieves moderate yields (60–70%) but requires rigorous pH control to minimize byproducts.
- Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling between the brominated intermediate and 4-(2-methoxyphenyl)piperazine offers superior regioselectivity. Using Pd(OAc)₂/Xantphos as a catalytic system and cesium carbonate as a base in toluene at 110°C, this method attains yields exceeding 85%.
Alternative Pathways via Reductive Amination
An innovative route employs reductive amination to directly introduce the piperazinomethyl group. 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (synthesized via MnO₂ oxidation of the corresponding alcohol) reacts with 4-(2-methoxyphenyl)piperazine in the presence of sodium cyanoborohydride. This one-pot reaction proceeds in tetrahydrofuran at 60°C, yielding the target compound after 12 hours with 78% efficiency.
Optimization and Challenges
Key challenges include minimizing dimerization of the imidazo[1,2-a]pyridine core and avoiding N-alkylation side products during piperazine coupling. Solvent selection profoundly impacts reaction outcomes:
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk decomposition at elevated temperatures.
- Ether solvents (THF, dioxane) improve thermal stability for Pd-catalyzed reactions.
Purification typically involves chromatography on silica gel or SCX ion-exchange resin, with final recrystallization from ethanol/water mixtures yielding >99% purity.
Analytical and Spectroscopic Validation
Structural confirmation relies on ¹H NMR (δ 7.64 ppm for imidazo[1,2-a]pyridine H-7, δ 3.82 ppm for methoxy protons) and ESI-MS ([M+H]⁺ at m/z 383). Elemental analysis data align with theoretical values for C₁₉H₂₀ClN₅O, ensuring batch consistency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Pharmacological Studies
6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine has been investigated for its potential as a therapeutic agent in treating various conditions:
- Antidepressant Activity : Research indicates that compounds with piperazine structures can exhibit antidepressant-like effects. The specific substitution patterns of this compound may enhance its efficacy in modulating neurotransmitter systems involved in mood regulation .
- Anticancer Properties : Preliminary studies have shown that imidazo[1,2-a]pyridine derivatives can possess cytotoxic effects against cancer cell lines. The chloro and methoxy substitutions may contribute to increased potency against specific types of tumors .
Neuropharmacology
The compound's ability to interact with neurotransmitter receptors suggests its potential use in treating neurological disorders. Studies have explored its effects on serotonin and dopamine receptors, indicating possible applications in managing conditions such as anxiety and schizophrenia.
Cardiovascular Research
Some derivatives of imidazo[1,2-a]pyridine have been studied for their effects on ion channels related to cardiac function. This compound may serve as a lead for developing drugs aimed at treating arrhythmias or other cardiac conditions by acting as blockers for TASK-1 and TASK-2 channels .
Case Study 1: Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior demonstrated that related piperazine compounds exhibited significant antidepressant effects in animal models. The research highlighted the importance of structural modifications in enhancing efficacy and reducing side effects. The findings suggest that this compound could be further explored for similar applications.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines showed that imidazo[1,2-a]pyridine derivatives could induce apoptosis through mitochondrial pathways. The specific role of the chloro group in enhancing cytotoxicity was noted, indicating that the compound could be a candidate for further development as an anticancer agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making them effective against multidrug-resistant tuberculosis .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The following table highlights key structural analogues and their biological activities:
Impact of Substituents on Activity
- Chlorine at Position 6: Enhances lipophilicity and metabolic stability compared to non-halogenated analogues (e.g., PIP3EA). This substitution may reduce oxidative degradation in vivo .
- Piperazine Moiety : The basic nitrogen atoms in piperazine improve aqueous solubility, as seen in compounds like 727976-21-8 (). However, bulkier groups (e.g., triazole in Compound 8p) may compromise blood-brain barrier penetration .
- 2-Methoxyphenyl Group : Electron-donating methoxy group modulates receptor binding. PIP3EA’s D4 selectivity is attributed to this substituent, whereas fluorine in 727976-21-8 may alter affinity .
Physicochemical Properties
- Solubility : Piperazine-containing derivatives (e.g., Target Compound, 727976-21-8) exhibit moderate aqueous solubility due to protonatable amines. In contrast, lipophilic substituents (e.g., triazole in Compound 8p) reduce solubility .
- Melting Points : Chlorinated derivatives (e.g., 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, ) typically have higher melting points (>150°C) due to increased crystallinity .
Biological Activity
6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The compound has the CAS number 882747-95-7 and exhibits a molecular formula of C19H21ClN4O with a molecular weight of approximately 356.86 g/mol.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound largely hinges on its interaction with various biological targets. It is hypothesized to function as a cyclin-dependent kinase (CDK) inhibitor, which affects cell cycle regulation pathways. This inhibition may lead to decreased cell proliferation and potentially induce apoptosis in certain cancer cell lines.
Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit significant activity against various cancer cell lines. Specifically, studies have shown that compounds similar to this compound demonstrate potent cytotoxic effects against colon cancer cell lines such as HT-29 and Caco-2. The mechanism appears to involve the initiation of apoptosis through the release of cytochrome c from mitochondria and activation of caspases 3 and 8 .
Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | Data Not Available | Apoptosis via cytochrome c release |
| Caco-2 | Data Not Available | Activation of caspases |
Other Biological Activities
Beyond its anticancer properties, imidazo[1,2-a]pyridines have been explored for their potential as anti-inflammatory agents and modulators of various enzymatic pathways. The specific activity of this compound in these contexts remains under investigation.
Case Studies
- Study on Colon Cancer : A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against colon cancer cells, noting significant apoptosis induction without substantial toxicity to normal cells .
- Mechanistic Insights : Another investigation into related compounds revealed that apoptosis was mediated through mitochondrial pathways, emphasizing the importance of further exploring these mechanisms for therapeutic applications .
Synthesis Routes
The synthesis of this compound typically involves:
- Condensation Reactions : Combining 2-aminopyridine with appropriate aldehydes or ketones.
- Cyclization Reactions : Utilizing N-propargylpyridiniums that undergo cycloisomerization in basic conditions.
These methods are scalable for industrial production and can be optimized for environmental considerations by employing metal-free and aqueous conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
